molecular formula C7H11N3O B2699097 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one CAS No. 339020-88-1

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one

Cat. No.: B2699097
CAS No.: 339020-88-1
M. Wt: 153.185
InChI Key: JIAJDMKYKJUFSN-UHFFFAOYSA-N
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Description

4-(Dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one is a chemical reagent for research purposes. Pyrazol-5-one scaffolds are of high interest in medicinal chemistry for developing novel therapeutic agents . Derivatives based on this core structure have been investigated for a range of biological activities, including serving as antioxidant agents and demonstrating cytotoxic activity against cancer cell lines such as colorectal carcinoma . Other related pyrazole-based compounds are also being explored for their anti-inflammatory potential through mechanisms that may involve interaction with kinase targets . Researchers utilize this compound as a key synthetic intermediate to develop and study new molecules with potential pharmacological value. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-6(4-10(2)3)7(11)9-8-5/h4H,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJDMKYKJUFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one typically involves the condensation of 3-methyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The choice of solvents and reaction conditions may be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazolones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazolone derivatives vary significantly based on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Structural Differences References
4-(Dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one 4: Dimethylaminomethylidene; 3: Methyl Electron-donating dimethylamino group enhances polarity and hydrogen bonding potential.
AC1NUOM1 4: Chlorophenyl-pyrazolyl; 3: Methyl Bulky aryl groups increase lipophilicity (logP = 3.9) and alter receptor binding.
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one 4: p-Methylbenzylidene; 2,5: Phenyl Extended π-conjugation improves stacking but reduces solubility.
(4E)-4-[[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-1H-pyrazol-5-one 4: Fluorophenyl-phenylpyrazolyl Fluorine’s electron-withdrawing effect alters electronic distribution.
4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one 4: Diphenylethylidene; 1: Phenylthiazol Thiazole ring introduces sulfur-based interactions and planarity.

Key Observations:

  • Electronic Effects: The dimethylaminomethylidene group in the target compound provides strong electron-donating properties, enhancing polarity and hydrogen bond donor capacity compared to halogenated or aryl-substituted analogs .
  • Lipophilicity : Analogs with aryl or heteroaryl substituents (e.g., AC1NUOM1, p-methylbenzylidene derivatives) exhibit higher logP values (3.9–4.5), suggesting improved membrane permeability but reduced aqueous solubility .
  • Steric Bulk : Bulky substituents (e.g., diphenylethylidene in ) may hinder molecular packing in crystals or binding to biological targets .

Hydrogen Bonding and Crystal Packing

The target compound’s dimethylamino group facilitates hydrogen bonding with acceptors like carbonyl oxygen, as observed in pyrazolone derivatives . In contrast, fluorophenyl or chlorophenyl analogs rely on weaker van der Waals interactions or π-stacking (e.g., AC1NUOM1’s chlorophenyl group) . Crystal structures solved via SHELX and ORTEP () reveal that hydrogen bond patterns (e.g., R₂²(8) motifs) are more pronounced in polar derivatives like the target compound compared to non-polar analogs .

Biological Activity

4-(Dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one is a pyrazolone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a dimethylamino group and a pyrazolone core. Research has indicated its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N4OC_8H_{10}N_4O, with a molecular weight of approximately 178.19 g/mol. Its structure can be represented as follows:

Chemical Structure C8H10N4O\text{Chemical Structure }\text{C}_8\text{H}_{10}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound can form covalent or non-covalent bonds, leading to modulation of their activity. The specific pathways involved vary depending on the target and the biological context.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Case Studies

  • Antibacterial Activity :
    • The compound showed potent activity against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 mg/mL, comparable to standard antibiotics such as ciprofloxacin (MIC = 8–16 mg/mL) .
  • Antifungal Activity :
    • It also demonstrated antifungal effects against Aspergillus niger, with MIC values between 16 and 32 mg/mL, significantly lower than fluconazole (MIC = 128 mg/mL) .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. The mechanism includes inhibition of cancer cell proliferation through modulation of specific signaling pathways.

Comparative Biological Activity Table

Activity Type MIC Range Comparison
Antibacterial4 - 16 mg/mLComparable to ciprofloxacin
Antifungal16 - 32 mg/mLSignificantly more effective than fluconazole

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound indicates favorable characteristics for further development as a therapeutic agent. Predictive studies have shown good absorption rates and low toxicity levels, making it a promising candidate for drug development .

Q & A

Basic: What are the recommended synthetic routes for 4-(dimethylaminomethylidene)-3-methyl-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Condensation of 3-methyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.
  • Step 2 : Purification via recrystallization using ethanol or methanol to enhance yield (≥75%) and purity (≥95%) .
  • Optimization : Adjusting reaction temperature (80–100°C) and solvent polarity (DMF or acetonitrile) improves regioselectivity. Microwave-assisted synthesis can reduce reaction time by 30–40% .

Basic: How is the structural integrity of this compound validated in academic research?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the dimethylaminomethylidene group (δ 3.0–3.2 ppm for N(CH₃)₂ and δ 8.1–8.3 ppm for the methylidene proton) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths (e.g., C=N at ~1.28 Å) and torsional angles to confirm stereochemistry .
  • HPLC-MS : Ensures >98% purity and detects trace byproducts .

Basic: What experimental protocols are used to assess solubility and stability?

  • Solubility : Tested in DMSO, ethanol, and water (with surfactants) via UV-Vis spectroscopy at λmax = 320–350 nm. DMSO is preferred for biological assays due to high solubility (>50 mg/mL) .
  • Stability : Accelerated degradation studies (40°C, 75% RH for 14 days) monitor hydrolytic stability via LC-MS. Acidic conditions (pH < 3) degrade the methylidene group, requiring pH-neutral buffers for storage .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazol-5-one derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition) arise from:

  • Structural Isomerism : Z/E isomer ratios affect binding affinity. Use NOESY NMR to quantify isomer distribution .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or serum-free media can alter results. Standardize protocols using controls like staurosporine .
  • Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with Lys50 in target proteins) to rationalize activity trends .

Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Twinned Crystals : Common due to flexible methylidene groups. Use SHELXD for dual-space structure solution and refine with SHELXL using TWIN/BASF commands .
  • Disorder in Dimethylamino Groups : Apply ISOR and DELU restraints during refinement to stabilize thermal parameters .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution (<0.8 Å), critical for mapping electron density of tautomeric forms .

Advanced: How can reaction scalability be improved without compromising yield?

  • Continuous Flow Chemistry : Reduces batch variability (e.g., 5% vs. 15% in traditional reactors) and enhances heat transfer for exothermic steps .
  • Catalyst Screening : Immobilized Lewis acids (e.g., ZnCl₂ on silica) increase turnover number (TON) by 3× in condensation reactions .
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediates in real time, enabling rapid optimization .

Advanced: What mechanistic studies are critical for understanding its reactivity?

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuteration experiments to identify rate-limiting steps (e.g., proton transfer in tautomerism) .
  • DFT Calculations : B3LYP/6-31G* models predict reaction pathways (e.g., [1,3]-sigmatropic shifts) and transition states (ΔG‡ ≈ 25–30 kcal/mol) .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate enol intermediates during keto-enol tautomerism .

Advanced: How does isomerism (Z/E) impact its pharmacological profile?

  • Z-Isomer Dominance : Typically exhibits 5–10× higher binding affinity due to optimal spatial alignment of the dimethylamino group with hydrophobic pockets .
  • Chromatographic Separation : Use chiral columns (Chiralpak IA) with hexane/isopropanol (90:10) to isolate isomers. Confirm configuration via ECD spectroscopy .
  • In Vivo Stability : Z-isomers show longer plasma half-life (t½ = 6.2 h vs. 2.1 h for E-isomers) in rodent models, influencing dosing regimens .

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